4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol
Overview
Description
4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol is a synthetic compound known for its role as an intermediate in the production of Trilostane, a drug used to treat Cushing’s syndrome and primary hyperaldosteronism. This compound is characterized by its unique structure, which includes an epoxy group and an isoxazole ring fused to an androstane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol typically involves multiple steps starting from androstane derivatives. The key steps include the formation of the epoxy group and the isoxazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the epoxy group can be introduced via an epoxidation reaction using peracids, while the isoxazole ring can be formed through a cyclization reaction involving nitrile oxides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the epoxy group to a diol or other derivatives.
Substitution: The isoxazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group can yield a diol, while substitution on the isoxazole ring can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in studies to understand the biochemical pathways and mechanisms of action of related steroids.
Medicine: As an intermediate in the synthesis of Trilostane, it plays a crucial role in the production of drugs used to treat endocrine disorders.
Industry: The compound’s unique structure makes it a useful building block in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol involves its interaction with specific molecular targets and pathways. In the context of its role as a Trilostane intermediate, the compound contributes to the inhibition of 3β-hydroxysteroid dehydrogenase, an enzyme involved in steroid biosynthesis. This inhibition leads to a decrease in the production of cortisol and other steroids, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trilostane: A drug used to treat Cushing’s syndrome and primary hyperaldosteronism.
Androstane Derivatives: Compounds with similar steroidal structures but different functional groups.
Epoxy Steroids: Steroids containing an epoxy group, which may have similar reactivity and applications.
Uniqueness
4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol is unique due to its combination of an epoxy group and an isoxazole ring fused to an androstane skeleton. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable intermediate in pharmaceutical synthesis and a subject of interest in scientific research.
Properties
IUPAC Name |
(1S,4S,5S,8S,9S,12S,13R,20S)-9,13-dimethyl-18,21-dioxa-17-azahexacyclo[11.8.0.01,20.04,12.05,9.015,19]henicosa-15(19),16-dien-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(23-20)16-11(10-21-24-16)9-19(14,20)2/h10,12-15,17,22H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLURVMKFVJRKJ-CXANFOAXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CC6=C(C4O5)ON=C6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(CC6=C([C@H]4O5)ON=C6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173868 | |
Record name | 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20051-76-7 | |
Record name | (4α,5α,17β)-4,5-Epoxyandrost-2-eno[2,3-d]isoxazol-17-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20051-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020051767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4α,5-epoxy-5α-androst-2-eno[2,3-d]isoxazol-17β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.